

A Comprehensive Technical Guide to the Solubility of 2-Bromoaniline in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoaniline

Cat. No.: B046623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **2-bromoaniline** in organic solvents. Recognizing the limited availability of comprehensive quantitative data in publicly accessible literature, this document synthesizes existing qualitative information and presents a detailed framework of experimental protocols for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling them to generate critical solubility data for their specific applications.

Introduction to 2-Bromoaniline

2-Bromoaniline is an aromatic amine with the chemical formula C₆H₆BrN. It serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. The presence of both a bromine atom and an amino group on the benzene ring significantly influences its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification processes, and formulation development.

Qualitative Solubility Profile

Based on available literature, **2-bromoaniline** exhibits a distinct solubility pattern. It is generally described as being soluble in polar organic solvents such as alcohols and ethers, while

demonstrating poor solubility in water.[1][2][3][4] One source indicates a solubility of 0.949 g/L in a solvent presumed to be water, although this is not explicitly stated.[3]

General Solubility Observations:

- Soluble in: Alcohols (e.g., methanol, ethanol), Ethers (e.g., diethyl ether).[1][2][3][4]
- Insoluble in: Water.[1][2][3][4][5]

The solubility in organic solvents can be attributed to the nonpolar, aromatic nature of the benzene ring and the ability of the bromine atom to participate in van der Waals interactions. The amino group can also engage in hydrogen bonding with protic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of extensive quantitative solubility data for **2-bromoaniline** across a wide range of organic solvents. To address this gap, this guide provides detailed experimental protocols for determining the thermodynamic solubility of **2-bromoaniline**. The following table is presented as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of **2-Bromoaniline** in Various Organic Solvents

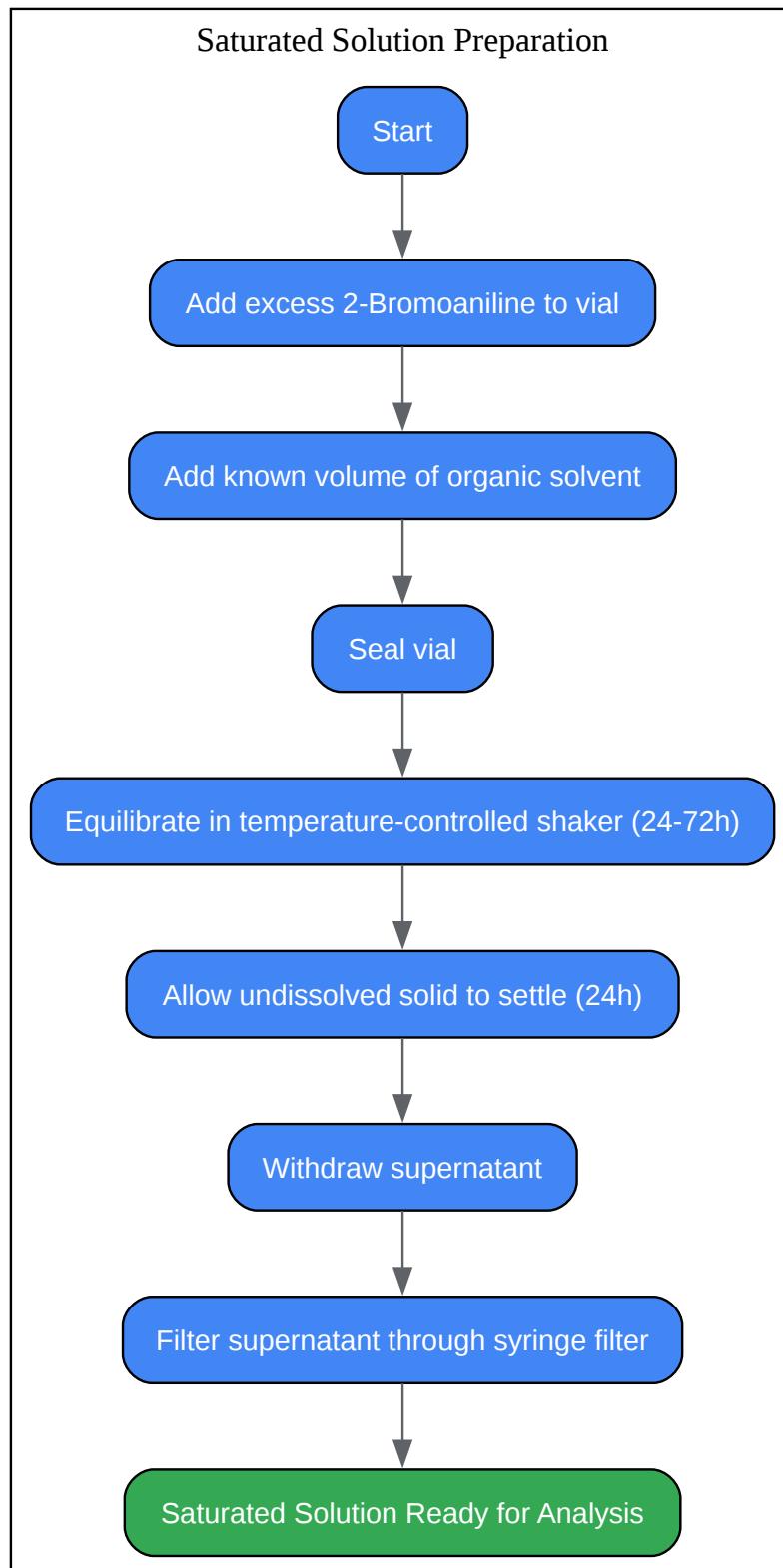
Solvent Class	Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Analysis
Alcohols	Methanol				
Ethanol					
Isopropanol					
Ketones	Acetone				
Methyl Ethyl Ketone					
Esters	Ethyl Acetate				
Ethers	Diethyl Ether				
Tetrahydrofuran (THF)					
Hydrocarbons	n-Hexane				
Toluene					
Halogenated	Dichloromethane				
Chloroform					

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6][7][8] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute. The following sections detail the procedures for the shake-flask method coupled with two common analytical techniques: gravimetric analysis and UV-Vis spectroscopy.

Shake-Flask Method: General Procedure

The initial step for any quantitative solubility determination is the preparation of a saturated solution at a controlled temperature.


Materials and Equipment:

- **2-Bromoaniline** (high purity)
- Selected organic solvents (analytical grade)
- Vials with screw caps or sealed ampoules
- Orbital shaker or rotator
- Temperature-controlled incubator or water bath
- Analytical balance
- Syringes and syringe filters (e.g., 0.22 μm PTFE)

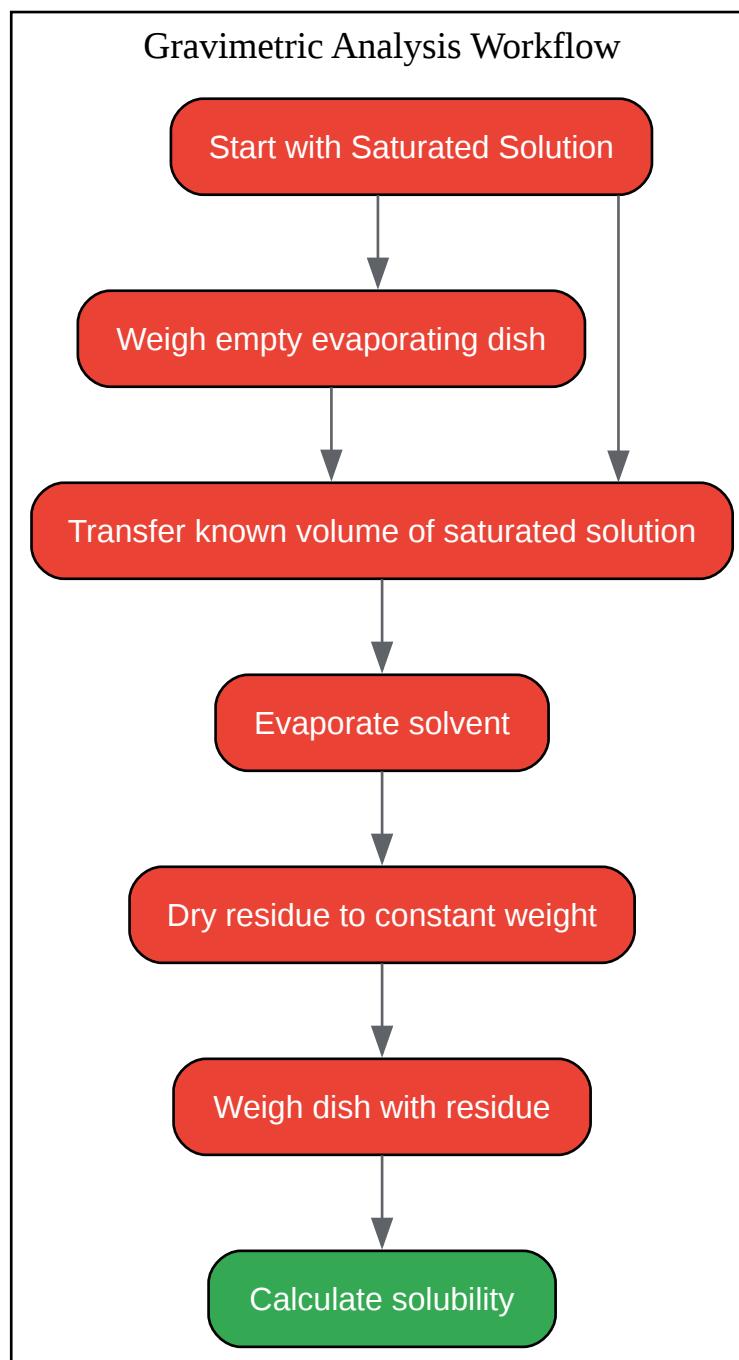
Procedure:

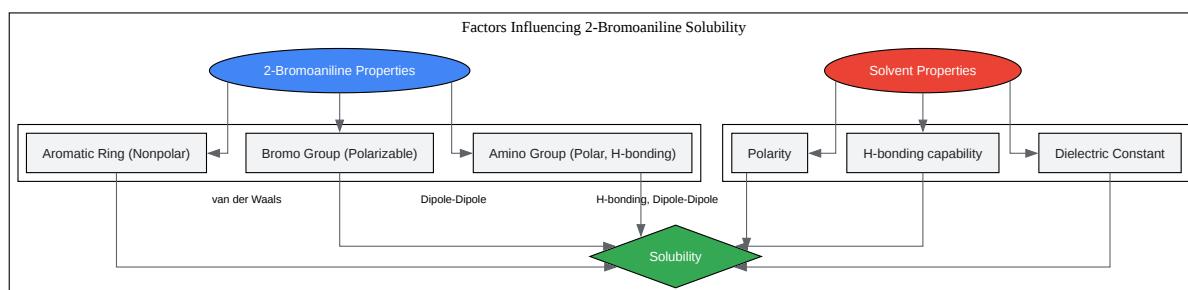
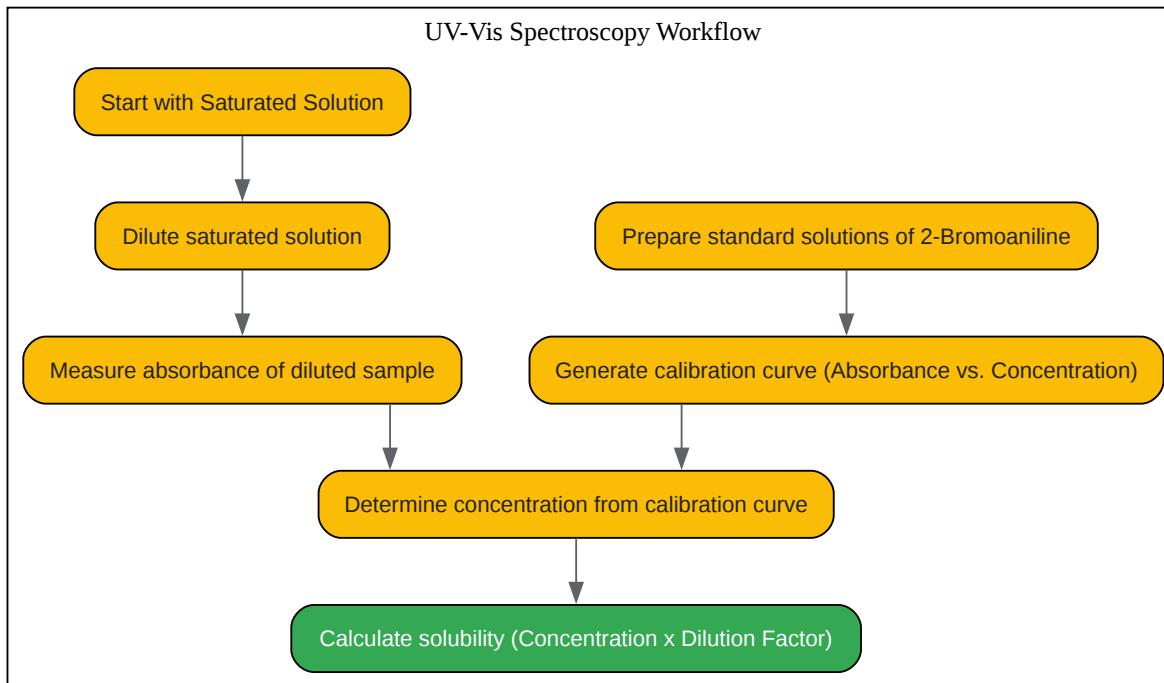
- Preparation of Supersaturated Solution: Add an excess amount of solid **2-bromoaniline** to a vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
- Solvent Addition: Add a known volume of the desired organic solvent to the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.^[6]
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any microscopic particles.

The following diagram illustrates the general workflow of the shake-flask method for preparing a saturated solution.

[Click to download full resolution via product page](#)

Shake-Flask Method Workflow


Quantification by Gravimetric Analysis



This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

- Weighing: Accurately weigh a clean, dry evaporating dish.
- Aliquot Transfer: Transfer a precise volume of the filtered saturated solution to the pre-weighed evaporating dish.
- Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of **2-bromoaniline** may be used.
- Drying: Once the solvent has evaporated, dry the evaporating dish containing the **2-bromoaniline** residue to a constant weight in a desiccator.
- Final Weighing: Accurately weigh the evaporating dish with the dried residue.
- Calculation: The solubility (S) in g/100 mL is calculated as follows: $S = [(\text{Weight of dish + residue}) - (\text{Weight of empty dish})] / (\text{Volume of aliquot in mL}) * 100$

The following diagram outlines the workflow for the gravimetric analysis of the saturated solution.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. 2-Bromoaniline | 615-36-1 [amp.chemicalbook.com]
- 3. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. 2-Bromoaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of 2-Bromoaniline in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046623#2-bromoaniline-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com